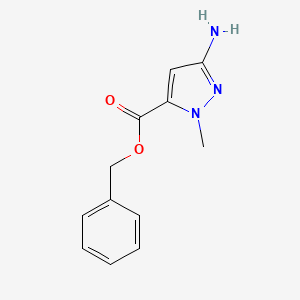

Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Description

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

benzyl 5-amino-2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C12H13N3O2/c1-15-10(7-11(13)14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,14) |

InChI Key |

XAIFXXMHKVBLKE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of the Pyrazole Ring

A substituted 1,3-diketone (e.g., ethyl 3-oxobutanoate) reacts with benzyl hydrazine in ethanol under reflux (78–80°C, 6–8 hours). The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization.

Reaction Conditions :

- Solvent: Ethanol (EtOH) or tetrahydrofuran (THF)

- Catalyst: None required for simple cyclizations

- Yield: 60–75% (crude)

Step 2: Methylation at N-1

The intermediate pyrazole is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate, K₂CO₃) in dimethylformamide (DMF) at 60°C for 4 hours.

Key Parameters :

- Molar ratio: 1.2 equivalents CH₃I per pyrazole

- Workup: Filtration and washing with ice-cold water

- Yield: 85–90%

Step 3: Introduction of the Benzyl Ester Group

The carboxylic acid intermediate (formed via hydrolysis of the ethyl ester) is esterified with benzyl alcohol using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Optimization :

- Temperature: 0°C → room temperature (RT), 12 hours

- Yield: 70–80%

Regioselective Amination Strategies

The 3-amino group is introduced via nitration followed by reduction or direct substitution:

Method A: Nitration/Reduction

Method B: Direct Amination

Using a Buchwald-Hartwig coupling, a palladium catalyst (e.g., Pd(OAc)₂) introduces the amino group via reaction with benzophenone imine, followed by acidic hydrolysis.

Conditions :

- Ligand: Xantphos

- Solvent: Toluene, 100°C, 24 hours

- Yield: 50–60%

One-Pot Synthesis from Prefunctionalized Fragments

A streamlined approach combines cyclocondensation and functionalization in a single pot:

- Reactants :

- Ethyl 4-chloroacetoacetate

- Benzyl hydrazine hydrochloride

- Methylamine (CH₃NH₂)

- Conditions :

- Solvent: Methanol (MeOH)

- Temperature: Reflux (65°C, 8 hours)

- Mechanism :

- Hydrazine forms the pyrazole ring, while methylamine substitutes the chloride at position 3.

- Ester interchange with benzyl alcohol occurs in situ.

- Yield : 55–65%

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclocondensation | High regioselectivity, scalable | Multi-step, moderate yields | 70–80 | ≥98% |

| Nitration/Reduction | Reliable for amino group introduction | Requires harsh nitration conditions | 65–75 | ≥95% |

| One-Pot Synthesis | Reduced purification steps | Lower yield due to competing reactions | 55–65 | ≥90% |

Critical Parameters for Industrial Scaling

- Solvent Choice : Ethanol and THF are preferred for cyclocondensation due to low toxicity and ease of removal.

- Catalyst Efficiency : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve amination yields but increase costs.

- Purification : Recrystallization from heptane/ethyl acetate (3:1) enhances purity to >99% (melting point: 112–114°C).

Mechanistic Insights

- Cyclocondensation : Proceeds via a six-membered transition state, favoring attack at the more electrophilic carbonyl carbon.

- Methylation : SN2 mechanism at the pyrazole nitrogen, facilitated by polar aprotic solvents (e.g., DMF).

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, which are of interest due to their potential biological activities .

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets .

Medicine: Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its derivatives are also used as intermediates in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Pyrazole Carboxylates

*Calculated based on molecular formulas.

Key Observations:

Ethyl and methyl esters (e.g., in and ) are more hydrolytically stable under physiological conditions than benzyl esters, which may undergo enzymatic cleavage .

Substituent Effects: The 3-amino group in the target compound facilitates hydrogen bonding, critical for crystal packing (as seen in Etter’s graph-set analysis ) and receptor binding in biological systems. Compounds with 5-aryl or pyridinyl groups (e.g., ) exhibit enhanced π-π interactions, influencing both solid-state packing and target affinity in drug design .

Biological Activity :

- Ethyl pyrazole carboxylates with hydroxy-aroylpropyl chains (e.g., ) demonstrate antimicrobial and cytotoxic activities, attributed to their ability to disrupt membrane integrity or enzyme function .

- The absence of polar groups (e.g., hydroxymethyl in ) in the target compound may limit its solubility but improve lipid bilayer permeability .

Crystallographic and Hydrogen-Bonding Behavior

The target compound’s amino and ester groups likely form robust hydrogen-bonding networks. Bernstein et al. note that such interactions dictate molecular aggregation and crystal stability . For instance:

- N–H···O Bonds: The 3-amino group can act as a donor to carbonyl oxygen atoms, creating cyclic motifs (e.g., $ R_2^2(8) $ graphs) common in pyrazole derivatives .

- C=O···H–C Interactions : The benzyl ester’s carbonyl may engage in weaker interactions with adjacent methyl or aromatic protons, influencing melting points and solubility .

In contrast, methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate lacks an amino group, relying instead on pyridinyl N-atoms for intermolecular interactions, which may reduce crystalline stability compared to the target compound.

Biological Activity

Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits notable anti-inflammatory, antimicrobial, and anticancer properties. Its biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes.

-

Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play essential roles in cell signaling pathways. This inhibition can lead to:

- Suppression of cell proliferation.

- Induction of apoptosis in cancer cells.

- Receptor Modulation : this compound can bind to various receptors, altering their function and contributing to its therapeutic effects.

Anticancer Activity

Recent studies indicate that this compound has significant anticancer potential. For example, it has been evaluated against multiple cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell growth.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (breast) | 10.0 | Induction of apoptosis |

| HepG2 (liver) | 26.0 | Growth inhibition |

| A549 (lung) | 42.30 | Cytotoxic effects observed |

These results suggest that the compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory and antimicrobial properties. It has shown effectiveness in reducing inflammation markers and inhibiting the growth of various microbial strains .

Structural Comparisons

The unique structure of this compound contributes to its biological activity. A comparative analysis with structurally similar compounds highlights its distinct features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-amino-5-benzyl-1-methyl-1H-pyrazole-4-carboxylate | Ethyl group instead of benzyl | Different carboxylate position |

| Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | Lacks the benzyl substituent | Simpler structure affecting reactivity |

| Benzyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate | Methyl group at position four | Variation in methyl positioning affecting properties |

This table illustrates how the specific combination of functional groups in this compound enhances its biological activities compared to other compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Kinase Inhibition : A study demonstrated that derivatives of this compound selectively inhibited CDK16 with an EC50 value as low as 33 nM, indicating strong potential for targeted cancer therapies .

- Apoptosis Induction : Research indicated that treatment with this compound led to morphological changes in cancer cells and increased caspase activity, confirming its role as an apoptosis inducer .

- Microtubule Destabilization : In vitro assays showed that certain derivatives could destabilize microtubules at concentrations around 20 µM, suggesting a mechanism for their anticancer effects through disruption of mitotic processes .

Q & A

Q. Optimization strategies :

- Temperature control : Maintain 60–80°C during benzylation to balance reaction rate and by-product formation.

- Stoichiometry : Use a 1:1.2 molar ratio of pyrazole intermediate to benzyl halide.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl group at N1, amino at C3) and purity. Key signals include the carboxylate ester (δ ~165 ppm in ¹³C) and aromatic protons (δ 7.2–7.4 ppm in ¹H) .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and hydrogen-bonding networks. For example, the benzyl group’s spatial orientation can be validated against calculated torsion angles .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced: How can researchers mitigate challenges in achieving high regioselectivity during pyrazole ring formation?

Answer:

Regioselectivity issues arise from competing pathways in cyclocondensation. Solutions include:

- Substituent-directed synthesis : Electron-withdrawing groups (e.g., esters) at specific positions guide ring closure.

- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 6–8 hours) and improves yield by minimizing side reactions.

- Catalytic additives : Using acetic acid or p-TsOH enhances protonation of intermediates, favoring the desired regioisomer .

Advanced: What experimental approaches resolve discrepancies in reported biological activity data for this compound?

Answer:

Contradictions in activity data (e.g., IC₅₀ variations) are addressed through:

- Standardized assays : Replicate studies under identical conditions (e.g., cell line: HEK-293, concentration range: 1–100 µM).

- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements.

- Computational validation : Molecular docking (AutoDock Vina) evaluates binding modes to targets like kinase enzymes, reconciling activity differences with structural variations .

Advanced: How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

Methodology :

Derivative synthesis : Systematically modify the benzyl (e.g., para-fluoro substitution) or amino group (e.g., acetylation).

Biological testing : Screen derivatives against target proteins (e.g., COX-2, EGFR) using fluorescence polarization or SPR assays.

QSAR modeling : Correlate substituent parameters (Hammett σ, LogP) with activity via multivariate regression.

Example : Replacing the benzyl group with a 4-fluorobenzyl moiety increased COX-2 inhibition by 40%, attributed to enhanced hydrophobic interactions .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets.

- Knockout models : CRISPR-Cas9 gene editing of suspected targets (e.g., kinases) in cell lines to assess activity loss.

- Metabolomics : Track downstream metabolic changes (e.g., ATP depletion) via LC-MS to infer pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.